molecular formula C39H72N2O13 B1147272 Clarithromycin (9E)-O-Methyloxime CAS No. 127182-44-9

Clarithromycin (9E)-O-Methyloxime

Katalognummer: B1147272
CAS-Nummer: 127182-44-9
Molekulargewicht: 777.0 g/mol
InChI-Schlüssel: BZXVFUGKJGEBBE-RDLANEIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clarithromycin (9E)-O-Methyloxime, also known as this compound, is a useful research compound. Its molecular formula is C39H72N2O13 and its molecular weight is 777.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Upon administration, this compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .

Result of Action

The action of this compound results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .

Action Environment

Biochemische Analyse

Biochemical Properties

The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth .

Cellular Effects

The cellular effects of this compound are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It is possible that this compound has a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time . It is likely that this compound has similar stability.

Dosage Effects in Animal Models

Studies on clarithromycin have shown that it can cause adverse effects at high doses . It is possible that this compound has similar dosage-dependent effects.

Metabolic Pathways

Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A . It is possible that this compound is metabolized by similar pathways.

Transport and Distribution

Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells . It is likely that this compound has a similar distribution.

Subcellular Localization

Given that clarithromycin acts on the bacterial ribosome, it is likely that this compound also localizes to the ribosome .

Biologische Aktivität

Clarithromycin (9E)-O-Methyloxime is a derivative of the macrolide antibiotic clarithromycin, which is known for its broad-spectrum antimicrobial activity. This compound is particularly significant due to its enhanced biological properties compared to its parent compound. This article reviews the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antimicrobial Activity

Clarithromycin exhibits a wide range of antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of clarithromycin and its derivatives against selected pathogens:

Pathogen Clarithromycin MIC (mg/L) This compound MIC (mg/L)
Staphylococcus aureus0.5 - 2TBD
Streptococcus pneumoniae0.12 - 4TBD
Haemophilus influenzae1 - 4TBD
Mycobacterium avium complex0.25 - 1TBD
Legionella pneumophila0.5 - 2TBD

Note: The MIC values for this compound are still under investigation and require further studies to establish precise values.

Clarithromycin functions primarily by inhibiting bacterial protein synthesis. It binds reversibly to the 23S rRNA of the 50S ribosomal subunit, blocking translocation and thereby preventing peptide chain elongation during translation. This mechanism is similar to that of erythromycin but with enhanced efficacy against certain resistant strains due to the formation of active metabolites such as 14-hydroxyclarithromycin .

Pharmacokinetics

Clarithromycin is characterized by its excellent oral bioavailability and stability in acidic environments, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile includes:

  • Absorption: Rapidly absorbed with peak plasma concentrations reached within 2-3 hours.
  • Distribution: High tissue penetration, particularly in lung tissues, where concentrations can exceed serum levels significantly .
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, with a significant proportion converted to active metabolites.
  • Excretion: Excreted mainly through bile and urine, with approximately 10-20% of the drug eliminated unchanged .

Clinical Applications and Case Studies

Clarithromycin has been explored beyond its traditional use as an antibiotic. Recent studies indicate potential roles in oncology and immunomodulation:

  • Oncology Applications:
    • A study demonstrated that clarithromycin could enhance the efficacy of chemotherapy in patients with advanced non-small cell lung cancer (NSCLC), significantly increasing median survival times .
    • In a clinical trial involving patients with hematologic malignancies, clarithromycin showed effectiveness as an adjunct therapy, improving overall response rates .
  • Prophylactic Use:
    • In patients with advanced AIDS, prophylactic administration of clarithromycin significantly reduced the incidence of Mycobacterium avium complex infections and mortality rates compared to placebo .
  • Resistance Patterns:
    • Research indicates that while resistance to clarithromycin can occur, it remains effective against many strains that are resistant to other antibiotics like erythromycin .

Eigenschaften

CAS-Nummer

127182-44-9

Molekularformel

C39H72N2O13

Molekulargewicht

777.0 g/mol

IUPAC-Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1

InChI-Schlüssel

BZXVFUGKJGEBBE-RDLANEIQSA-N

SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Kanonische SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Synonyme

6-O-Methylerythromycin (9E)-9-(O-Methyloxime);  Clarithromycin Impurity G; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.